molecular formula C18H12N6OS2 B501393 2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

Cat. No.: B501393
M. Wt: 392.5g/mol
InChI Key: PEHWQUMDGURJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is a complex heterocyclic compound. It is characterized by the presence of multiple fused rings, including pyridine, thieno, pyrimidine, and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and are studied for their pharmacological activities.

    Thieno[3,2-d]pyrimidine derivatives: These compounds also have a fused thieno-pyrimidine ring system and are of interest in medicinal chemistry.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities.

Uniqueness

7,9-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the combination of its fused ring systems, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H12N6OS2

Molecular Weight

392.5g/mol

IUPAC Name

2-[(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C18H12N6OS2/c1-9-7-10(2)22-16-12(9)13-14(26-16)17(21-8-20-13)27-18-24-23-15(25-18)11-3-5-19-6-4-11/h3-8H,1-2H3

InChI Key

PEHWQUMDGURJNJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NN=C(O4)C5=CC=NC=C5)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NN=C(O4)C5=CC=NC=C5)C

Origin of Product

United States

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